3,5-DI-Tert-butyl-4-hydroxybenzylamine
Overview
Description
“3,5-DI-Tert-butyl-4-hydroxybenzylamine” is a chemical compound that is used in various applications. It is employed as an OLED material and also used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C15H22O2 . The molecular weight is 234.3340 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Metabolic Studies
Studies have shown the metabolic pathways of 3,5-di-tert-butyl-4-hydroxytoluene (BHT), a related compound, in both rats and humans. Significant differences in metabolism between these species were observed, with varied metabolites identified, such as BHT-acid and S-(3,5-di-tert-butyl-4-hydroxybenzyl)-N-acetylcysteine (Daniel, Gage, & Jones, 1968).
Chemical Transformations
Research indicates the conversion of derivatives like 2,6-di-tert-butyl-4-(alkylamino)methylphenols to N,N-bis(3,5-di-tert-butyl-4-hydroxybenzyl)-N-alkylamines. These findings highlight the chemical versatility and transformation potential of compounds related to 3,5-di-tert-butyl-4-hydroxybenzylamine (Zeng et al., 2006).
Molecular and Crystal Structure Analysis
Research on 3,5-di-tert-butyl-4-hydroxybenzyl acetate, closely related to this compound, includes studying its molecular and crystal structure. Findings show that in crystal, the molecules form infinite chains via hydrogen bonds, revealing intricate structural details (Bukharov et al., 2001).
Polymerization Behavior
The polymerization behavior of various monomeric antioxidants, including compounds similar to this compound, was explored using 1H-NMR spectrometry. This research provides insight into the reactivity and potential applications of such compounds in polymer sciences (Munteanu et al., 1985).
Electrochemical Synthesis and Characterization
Studies on electrochemical oxidation of 3,5-di-tert-butylcatechol, a compound structurally similar to this compound, have led to the development of non-covalent complexes with potential applications in various electrochemical processes (Salehzadeh & Nematollahi, 2014).
Fuel Stabilization
Research also delves into the use of this compound derivatives for stabilizing diesel fuel. This application showcases the compound's potential in enhancing fuel quality and stability, which is crucial in the automotive and energy sectors (Koshelev et al., 1996).
Antioxidant Mechanisms
The antioxidant capabilities of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives were demonstrated, providing insights into mechanisms that could be relevant for various industrial and health-related applications (Farzaliev, Fernando, & Scott, 1978).
Safety and Hazards
The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Properties
IUPAC Name |
4-(aminomethyl)-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPSHLKEYWJVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345003 | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724-46-9 | |
Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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